molecular formula C22H18ClN3O3 B11424092 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11424092
M. Wt: 407.8 g/mol
InChI Key: KCGMMMVXBGPMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound with a fused heterocyclic structure. Let’s break down its components:

    Imidazo[1,2-a]pyridine: This fused ring system consists of an imidazole ring and a pyridine ring. Imidazo[1,2-a]pyridines exhibit diverse biological activities and are often found in pharmaceuticals and agrochemicals.

    Chlorine (6-chloro): The chlorine atom is attached to the imidazo[1,2-a]pyridine ring.

    Benzodioxin: The 2,3-dihydro-1,4-benzodioxin-6-yl moiety is fused to the imidazo[1,2-a]pyridine ring. Benzodioxins are known for their potential pharmacological properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents would depend on the specific synthetic strategy employed.

Industrial Production: While industrial-scale production methods are proprietary, academic research has contributed to the understanding of synthetic pathways. Optimization for large-scale production involves considerations of yield, cost, and safety.

Chemical Reactions Analysis

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine can participate in various chemical reactions:

    Substitution Reactions: The chlorine atom allows for substitution reactions. For instance, nucleophilic substitution can replace the chlorine with other functional groups.

    Oxidation and Reduction: Depending on the substituents, the compound may undergo oxidation or reduction reactions.

    Major Products: The specific products formed during these reactions would vary based on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates.

    Catalysis: Imidazo[1,2-a]pyridines can serve as catalysts in organic transformations.

Biology and Medicine::

    Biological Activity: Investigating its effects on cellular processes, receptors, and enzymes.

    Drug Discovery: Screening for therapeutic applications.

Industry::

    Agrochemicals: Imidazo[1,2-a]pyridines find use in crop protection.

    Materials Science:

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways comprehensively.

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H18ClN3O3/c1-27-17-6-2-14(3-7-17)21-22(26-13-15(23)4-9-20(26)25-21)24-16-5-8-18-19(12-16)29-11-10-28-18/h2-9,12-13,24H,10-11H2,1H3

InChI Key

KCGMMMVXBGPMGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.